molecular formula C9H17NO2 B091057 2-methyl-N-(oxan-2-yl)propanamide CAS No. 15879-39-7

2-methyl-N-(oxan-2-yl)propanamide

Cat. No.: B091057
CAS No.: 15879-39-7
M. Wt: 171.24 g/mol
InChI Key: DPGJFJZVDUYVKE-UHFFFAOYSA-N
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Description

2-Methyl-N-(oxan-2-yl)propanamide is a propanamide derivative featuring a methyl group at the α-carbon and an oxan-2-yl (tetrahydropyran-2-yl) substituent on the nitrogen atom. The oxan-2-yl group is a six-membered oxygen-containing heterocycle, which contributes to the compound’s stereoelectronic properties and solubility profile.

Properties

CAS No.

15879-39-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-methyl-N-(oxan-2-yl)propanamide

InChI

InChI=1S/C9H17NO2/c1-7(2)9(11)10-8-5-3-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

DPGJFJZVDUYVKE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1CCCCO1

Canonical SMILES

CC(C)C(=O)NC1CCCCO1

Synonyms

Isobutyramide, N-tetrahydro-2-pyranyl-

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-N-(oxan-2-yl)propanamide involves several steps. One common synthetic route includes the reaction of isobutyric acid with tetrahydro-2H-pyran-2-amine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Biological Activity Physicochemical Properties References
2-Methyl-N-(oxan-2-yl)propanamide Oxan-2-yl (tetrahydropyran) Not explicitly reported Moderate lipophilicity; enhanced solubility due to oxygenated ring
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Tetrazole, 4-chlorophenoxy Antidiabetic, dyslipidemia treatment High polarity; metabolic stability from tetrazole
Plafibride (2-(4-chlorophenoxy)-2-methyl-N-[[(4-morpholinylmethyl)amino]carbonyl]propanamide) Morpholinylmethyl, 4-chlorophenoxy Antiplatelet, antilipidemic Improved solubility and target specificity from morpholine
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide 3-Trifluoromethylphenyl Drug design research High lipophilicity; metabolic stability from CF₃ group
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl, methoxynaphthyl Analgesic (naproxen derivative) Reduced solubility due to bulky aromatic groups
2-Methyl-N-(piperidin-4-yl)propanamide hydrochloride Piperidin-4-yl (basic amine) Not reported Enhanced bioavailability via hydrochloride salt

Structural and Functional Insights

Oxan-2-yl vs. Morpholinylmethyl (Plafibride): The oxan-2-yl group in this compound is less polar than the morpholinylmethyl group in Plafibride but may improve solubility compared to purely aliphatic substituents.

Tetrazole vs. Oxan-2-yl :

  • The tetrazole ring in the clofibric acid analog () introduces high polarity and metabolic stability, contrasting with the oxan-2-yl group’s balance of lipophilicity and solubility. Tetrazoles are often used as bioisosteres for carboxylic acids, which may explain its antidiabetic applications .

Aromatic vs. Heterocyclic Substituents :

  • Bulky aromatic groups (e.g., diphenylethyl in ) reduce solubility but improve target binding through π-π interactions. In contrast, the oxan-2-yl group’s oxygen atom may facilitate interactions with polar enzyme pockets .

Trifluoromethylphenyl vs. Oxan-2-yl :

  • The electron-withdrawing CF₃ group in increases lipophilicity and resistance to oxidative metabolism, whereas the oxan-2-yl group’s ether linkage may enhance water solubility and reduce toxicity .

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